molecular formula C20H23N3O3 B2460018 1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891097-03-3

1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2460018
CAS No.: 891097-03-3
M. Wt: 353.422
InChI Key: AZZBWRRBRPJLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 891097-03-3) is a synthetic urea derivative of interest in biochemical and pharmacological research. With a molecular formula of C20H23N3O3 and a molecular weight of 353.41 g/mol, this compound is part of a class of chemicals known for their cytokinin-like activity . Cytokinins are primarily known as plant growth hormones, but their synthetic analogs are investigated for modulating critical cellular processes in animal and human cells, including proliferation, differentiation, and responses to oxidative stress . Researchers can utilize this compound to explore its potential anti-proliferative properties. While this specific molecule was reported to be inactive in cytotoxicity assays against certain cancer cell lines (including glioblastoma U-87 MG, melanoma A-375, and breast cancer MDA-MB-231) at concentrations up to 100 µM, it provides a valuable structural template for understanding the structure-activity relationships (SAR) of arylurea derivatives . Its core structure is related to other urea-containing compounds studied as potential anti-cancer agents and FabI inhibitors against antibiotic-resistant bacteria like MRSA, highlighting the broad research applicability of this chemical class . The product is supplied with a minimum purity of 90% and is intended for research purposes by qualified laboratory personnel . Please Note: This product is labeled and sold as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for administration to humans or animals.

Properties

IUPAC Name

1-(2-ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-3-14-7-4-5-10-18(14)22-20(25)21-15-11-19(24)23(13-15)16-8-6-9-17(12-16)26-2/h4-10,12,15H,3,11,13H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZBWRRBRPJLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Substitution Reactions: The ethyl and methoxyphenyl groups are introduced through substitution reactions, often using reagents such as alkyl halides or aryl halides in the presence of a base.

    Urea Formation: The final step involves the formation of the urea moiety by reacting the substituted pyrrolidinone with an isocyanate or a carbodiimide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides, bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea: Similar structure with a different position of the methoxy group.

    1-(2-Methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea: Similar structure with a methyl group instead of an ethyl group.

    1-(2-Ethylphenyl)-3-[1-(3-hydroxyphenyl)-5-oxopyrrolidin-3-yl]urea: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methoxyphenyl groups, along with the pyrrolidinone ring, provides a distinct set of properties that can be exploited in various applications.

Biological Activity

1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a urea linkage and a pyrrolidine ring, which are critical for its biological activity. The presence of ethyl and methoxy phenyl groups enhances its lipophilicity, potentially affecting its pharmacokinetics.

This compound has been shown to interact with various biological targets, including:

  • Inhibition of Enzymatic Activity: The compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.
  • Receptor Modulation: It may act as an antagonist or agonist at specific receptors, influencing neurotransmitter systems.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the phenyl and pyrrolidine moieties significantly impact the compound's potency and selectivity. For instance:

  • Substituent Variations: Alterations in the position or type of substituents on the phenyl rings can enhance or reduce biological activity.
  • Pyrrolidine Ring Modifications: Changes in the pyrrolidine structure can influence binding affinity to target proteins.

Anticancer Activity

One study investigated the compound's effects on cancer cell lines. It demonstrated significant cytotoxicity against human cancer cells, with an IC50 value indicating potent activity. The mechanism was linked to apoptosis induction through caspase activation.

Neuroprotective Effects

Another case study highlighted the neuroprotective properties of this compound in models of neurodegenerative diseases. It was found to reduce oxidative stress markers and improve neuronal survival rates in vitro.

Data Tables

Activity IC50/EC50 Values Mechanism
Cytotoxicity (Cancer)IC50 = 15 µMApoptosis induction
NeuroprotectionEC50 = 10 µMReduction of oxidative stress
Enzyme InhibitionIC50 = 20 µMCompetitive inhibition

Q & A

Basic: What are the recommended synthetic routes for 1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea?

Methodological Answer:
The synthesis typically involves:

Pyrrolidinone Core Formation : Cyclization of a γ-lactam precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the 5-oxopyrrolidin-3-yl scaffold .

Urea Linkage : Reaction of the pyrrolidinyl amine with 2-ethylphenyl isocyanate in anhydrous THF at 0–5°C to form the urea bond .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce side products .
  • Flow Chemistry : Implement continuous flow reactors for precise temperature control and improved mixing .
  • In-Line Analytics : Use FTIR or HPLC to monitor intermediates and adjust reaction parameters in real time .

Basic: Which characterization techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethylphenyl and methoxyphenyl groups) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (±2 ppm accuracy) .
  • X-ray Crystallography : Resolve crystal structures using SHELX software for absolute stereochemistry .

Advanced: How to address contradictions in spectral data (e.g., unexpected NMR splitting)?

Methodological Answer:

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting .
  • 2D NMR (COSY, NOESY) : Map through-space interactions to confirm substituent orientation .
  • Isotopic Labeling : Use deuterated analogs to isolate coupling constants .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) .

Advanced: How to elucidate the compound’s mechanism of action?

Methodological Answer:

  • CRISPR Knockdown : Silence putative targets (e.g., mGluR5) and assess activity loss .
  • Thermal Shift Assay : Monitor protein stabilization upon binding .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions using AMBER or GROMACS .

Basic: Why might synthesis batches show inconsistent bioactivity?

Methodological Answer:

  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., hydrolyzed urea) .
  • Solvent Traces : GC-MS to identify residual DMF or THF, which can inhibit enzymes .
  • Crystallinity Analysis : XRPD to assess polymorphic forms affecting solubility .

Advanced: How to resolve conflicting bioactivity data across studies?

Methodological Answer:

  • Orthogonal Assays : Compare SPR (binding affinity) with functional cAMP assays .
  • Metabolite Screening : LC-MS/MS to identify active metabolites in cell lysates .
  • Species-Specific Models : Test across human vs. murine receptors to isolate disparities .

Basic: What structural modifications enhance target selectivity?

Methodological Answer:

  • Substituent Variation : Replace methoxy with ethoxy or halogens to modulate lipophilicity .
  • Steric Hindrance : Introduce bulky groups (e.g., tert-butyl) to reduce off-target binding .
  • Bioisosteres : Replace urea with thiourea or sulfonamide to improve metabolic stability .

Advanced: How to predict binding modes using computational tools?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with homology-modeled receptors .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications .
  • Ring Puckering Analysis : Apply Cremer-Pople parameters to model pyrrolidinone conformers .

Basic: What crystallographic strategies ensure accurate structure determination?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets .
  • SHELXT : Solve phases via dual-space methods for heavy-atom substructures .
  • Hydrogen Bond Analysis : Identify key interactions (e.g., urea-NH···O=C) for packing validation .

Advanced: How to handle twinning or disorder in crystals?

Methodological Answer:

  • Twin Refinement : Use SHELXL’s TWIN/BASF commands for hemihedral twinning .
  • Occupancy Modeling : Refine disordered ethyl groups with PART instructions .
  • Dynamic Scattering Correction : Apply 3D profile fitting in data integration .

Basic: What in vitro toxicity assays are recommended?

Methodological Answer:

  • Hepatotoxicity : Use HepG2 cells with ALT/AST release assays .
  • hERG Inhibition : Patch-clamp electrophysiology for cardiac risk assessment .
  • Cytokine Profiling : ELISA to detect pro-inflammatory responses in PBMCs .

Advanced: How to develop predictive toxicity models?

Methodological Answer:

  • QSAR Modeling : Train models on PubChem’s Tox21 dataset using MOE or KNIME .
  • Proteomics : Identify off-targets via affinity pulldown and mass spectrometry .
  • Transcriptomics : RNA-seq to map pathways perturbed at sub-cytotoxic doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.